N-(3,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-4-19-16(24)9-22-15(10-23)8-20-18(22)26-11-17(25)21-14-6-12(2)5-13(3)7-14/h5-8,23H,4,9-11H2,1-3H3,(H,19,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGZVDUHPNBQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC(=C2)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The oxoethyl group can be reduced to a hydroxyl group.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxoethyl group would yield a hydroxyl derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide
- 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (2E)-3-(2-methoxyphenyl)-2-phenylacrylate
Uniqueness
What sets N-(3,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the imidazole ring, thioether linkage, and substituted acetamide group allows for a diverse range of chemical modifications and applications.
Biological Activity
N-(3,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide, with CAS number 923196-47-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, therapeutic potential, and various biological evaluations.
- Molecular Formula : C₁₈H₂₄N₄O₃S
- Molecular Weight : 376.5 g/mol
Synthesis and Structure
The synthesis of imidazole derivatives, including the target compound, has been widely studied due to their diverse biological properties. Imidazole rings are known for their ability to interact with biological systems, making them valuable in drug development. The structure of this compound includes a sulfanyl group which may enhance its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing imidazole rings can effectively inhibit the growth of various bacteria and fungi.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Test Organisms |
|---|---|---|
| 5a | 15 | E. coli |
| 5b | 11 | P. aeruginosa |
| 5c | 20 | B. subtilis |
| 5d | 11 | B. megaterium |
| Streptomycin | 28 | Various |
The above table summarizes findings from studies where imidazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial effects .
Anti-inflammatory Activity
Imidazole compounds have also been evaluated for their anti-inflammatory properties. For example, derivatives similar to this compound have shown effectiveness in reducing inflammation in vitro.
Case Study: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory activity of imidazole derivatives, it was found that certain compounds significantly reduced inflammatory markers in cell cultures when compared to standard anti-inflammatory drugs like phenylbutazone .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Many imidazole derivatives act by inhibiting enzymes involved in inflammatory pathways.
- Interaction with Cellular Receptors : These compounds may bind to specific receptors on cell membranes, influencing cellular signaling pathways.
Q & A
Q. How can the synthetic route of this compound be optimized to improve yield and purity?
Methodological Answer: The synthesis involves coupling acetamide derivatives with functionalized imidazole intermediates. Key steps include:
- Thioether linkage formation : Use controlled reaction temperatures (0–5°C) to minimize disulfide byproducts .
- Amide bond activation : Employ carbodiimide coupling agents (e.g., EDCI/HOBt) to enhance reaction efficiency .
- Purification : Utilize flash chromatography with gradient elution (hexane:ethyl acetate) and validate purity via HPLC (>98%) .
Optimization strategies : - Apply Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading) .
- Implement continuous flow chemistry for scalable, reproducible synthesis .
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups on phenyl, hydroxymethyl on imidazole) .
- 2D experiments (COSY, HSQC) : Resolve overlapping signals in the imidazole-thioether region .
- IR spectroscopy : Validate carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Verify molecular formula (e.g., C₂₀H₂₁N₃O₂S, [M+H]⁺ = 384.1384) .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular docking :
- Target enzymes (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities .
- Prioritize derivatives with stronger hydrogen bonds to catalytic residues (e.g., Lys721 in EGFR) .
- QSAR modeling :
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization :
- Meta-analysis :
- Compare logP and pKa values to explain discrepancies in membrane permeability .
- Cross-reference bioactivity with crystallographic data (e.g., Protein Data Bank entries) .
Q. How can stability and degradation pathways be studied under physiological conditions?
Methodological Answer:
- Forced degradation studies :
- Hydrolytic stability : Incubate in PBS (pH 7.4/2.0) at 37°C; monitor via LC-MS for acetamide hydrolysis .
- Oxidative stress : Expose to H₂O₂ (3%) to assess sulfanyl group oxidation to sulfoxide/sulfone .
- Metabolic stability :
- Use liver microsomes (human/rat) to identify CYP450-mediated metabolites .
- Quantify half-life (t₁/₂) using UPLC-QTOF .
Q. What synthetic modifications enhance selectivity for specific biological targets?
Methodological Answer:
- SAR-driven modifications :
- Prodrug strategies :
- Mask hydroxymethyl as an acetyl ester for improved bioavailability, with enzymatic activation in vivo .
Q. How can reaction intermediates be monitored in real-time for mechanistic insights?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
